REACTION_CXSMILES
|
[CH3:1][C:2]([N:4](C)C)=O.[C:7]1(=[O:17])[O:12][C:10](=O)[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12.[K+].[Br-].[C:20]1(C)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[C:24]([C:25]1[CH:1]=[C:2]([N:4]2[C:7](=[O:17])[C:8]3=[CH:16][CH:15]=[CH:14][CH:13]=[C:9]3[C:10]2=[O:12])[CH:22]=[CH:21][CH:20]=1)#[CH:23] |f:2.3|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
( 70 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
imide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
imide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained under a positive pressure of argon
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature of the mixture below 50° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
to remove the water of imidization
|
Type
|
CUSTOM
|
Details
|
When no further water was collected the remainder of the toluene
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
ADDITION
|
Details
|
The reaction solution (at 50° C.) was poured into 1500 ml of distilled water
|
Type
|
CUSTOM
|
Details
|
The imide (V) precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in an air
|
Type
|
CUSTOM
|
Details
|
at 95° C.
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to yield 39.5 g (0.160 mole, 93% theoretical)
|
Type
|
CUSTOM
|
Details
|
a melting point of 197°-198° C. (387° F.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(#C)C=1C=C(C=CC1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |